molecular formula C19H22F2N2O B5758973 1-(2,5-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine

1-(2,5-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine

Cat. No. B5758973
M. Wt: 332.4 g/mol
InChI Key: JGDNEHSYZFPDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine, also known as DFEB or 2C-EF, is a novel chemical compound that belongs to the class of phenethylamines. It was first synthesized in 2010 by a team of researchers at the University of California, Berkeley. Since then, DFEB has gained significant attention from the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders. In

Mechanism of Action

1-(2,5-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. Activation of these receptors leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for its antidepressant and anxiolytic effects. 1-(2,5-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine also enhances synaptic plasticity and neurotrophic signaling, which is responsible for its cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-(2,5-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It acts as a potent serotonin receptor agonist, leading to an increase in the release of neurotransmitters such as dopamine and norepinephrine. 1-(2,5-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine also enhances synaptic plasticity and neurotrophic signaling, which is responsible for its cognitive-enhancing effects. Additionally, 1-(2,5-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(2,5-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine has several advantages and limitations for lab experiments. One advantage is its potent and selective serotonin receptor agonist activity, which makes it a valuable tool for studying the role of serotonin receptors in various neurological disorders. Another advantage is its ability to enhance cognitive function and memory retention, making it a potential therapeutic agent for the treatment of cognitive disorders. However, one limitation is its limited availability and high cost, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research on 1-(2,5-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine. One direction is to further investigate its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and cognitive disorders. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for 1-(2,5-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine to enable its widespread use in research.

Synthesis Methods

1-(2,5-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the protection of the amine group of piperazine with a tert-butoxycarbonyl (Boc) group. The Boc-protected piperazine is then reacted with 2,5-difluorobenzyl chloride to form the intermediate product. Finally, the intermediate product is deprotected with trifluoroacetic acid to yield 1-(2,5-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine.

Scientific Research Applications

1-(2,5-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine has been found to have potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It acts as a potent serotonin receptor agonist, which is responsible for its antidepressant and anxiolytic effects. 1-(2,5-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine has also been shown to enhance cognitive function and memory retention in animal models, indicating its potential use in the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O/c1-2-24-19-6-4-3-5-18(19)23-11-9-22(10-12-23)14-15-13-16(20)7-8-17(15)21/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDNEHSYZFPDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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